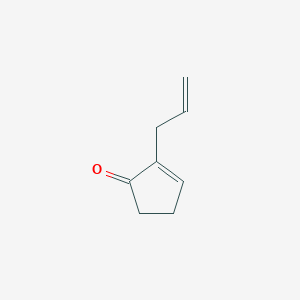

2-Cyclopenten-1-one, 2-(2-propenyl)-

Description

2-Cyclopenten-1-one derivatives are cyclic ketones with a five-membered ring structure, widely studied for their reactivity and applications in organic synthesis, fragrances, and pharmaceuticals. The compound 2-Cyclopenten-1-one, 2-(2-propenyl)- (hypothetical structure inferred from evidence) features a cyclopentenone backbone substituted with a propenyl (allyl) group at the 2-position.

Key structural attributes include:

- Cyclopentenone core: A conjugated enone system (α,β-unsaturated ketone) that governs electrophilic reactivity.

Properties

CAS No. |

51557-85-8 |

|---|---|

Molecular Formula |

C8H10O |

Molecular Weight |

122.16 g/mol |

IUPAC Name |

2-prop-2-enylcyclopent-2-en-1-one |

InChI |

InChI=1S/C8H10O/c1-2-4-7-5-3-6-8(7)9/h2,5H,1,3-4,6H2 |

InChI Key |

YSYPQNGLMKZUIQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CCCC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

Reactivity and Functionalization

- Electrophilic Additions: The α,β-unsaturated ketone in cyclopentenones undergoes Michael additions and Diels-Alder reactions. The propenyl group in 2-(2-propenyl)- derivatives may participate in allylic substitutions or [4+2] cycloadditions, distinguishing it from alkyl-substituted analogs like 2-pentyl- .

- Thermal Stability: 3-Methyl-2-cyclopenten-1-one exhibits complete conversion in cracking processes due to its strained enone system, whereas bulkier substituents (e.g., phenyl in 3-phenyl-) reduce volatility and increase thermal stability .

- Asymmetric Synthesis : Derivatives like 5-methyl-3-phenyl-2-cyclopenten-1-one (CAS: 26131-82-8) are synthesized enantioselectively using Ti(iPrO)₄/(+)-DET/TBHP complexes, achieving high enantiomeric purity for pharmaceutical intermediates .

Key Research Findings

Synthetic Utility : The propenyl group in 2-(2-propenyl)- derivatives enables regioselective functionalization, as demonstrated in the synthesis of 9,11-secosterol precursors via asymmetric oxidation .

Thermal Cracking : 3-Methyl-2-cyclopenten-1-one outperforms 2-hydroxy- analogs in reactivity during biomass pyrolysis, attributed to reduced steric hindrance .

Odor Profiles : 2-Pentyl-2-cyclopenten-1-one is a key aroma compound in cocoa waste, highlighting its role in food chemistry .

Preparation Methods

Two-Phase Reaction System

A prominent method for synthesizing cyclopentenones involves the base-induced cyclization of 1,4-diketones. This approach, detailed in EP0621253B2 , utilizes a two-phase mixture of an aqueous base and a water-immiscible organic solvent. For example, acetonylacetone reacts in toluene with sodium hydroxide (0.5–5 M) under heating (70–85°C) to yield 3-methylcyclopent-2-en-1-one via intramolecular aldol condensation. The two-phase system minimizes product degradation by partitioning the cyclopentenone into the organic phase, with yields reaching 48% after 6 hours.

The reaction mechanism proceeds through enolate formation, followed by intramolecular nucleophilic attack on the carbonyl group, resulting in ring closure and dehydration (Figure 1). The organic solvent (e.g., toluene or dichloromethane) enhances solubility of the diketone while the aqueous base deprotonates the α-hydrogen, driving the equilibrium toward enolate formation.

Table 1: Optimization of Two-Phase Cyclization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Base Concentration | 0.5–5 M NaOH | Higher concentrations improve enolate formation but risk emulsion formation |

| Temperature | 70–85°C | Accelerates ring closure; excessive heat promotes side reactions |

| Reaction Time | 6–20 hours | Prolonged duration increases conversion but may degrade product |

| Solvent | Toluene, CH₂Cl₂ | Hydrophobic solvents enhance phase separation and product stability |

Elimination Reactions from Functionalized Cyclopentanones

Dehydration of Hydroxy Ketones

2-Cyclopentenones can be accessed via dehydration of β-hydroxy ketones or diols. The review by Aitken et al. highlights the use of acidic or basic conditions to eliminate water or alcohols from substituted cyclopentanones. For instance, treatment of 3-hydroxy-2-(2-propenyl)cyclopentanone with p-toluenesulfonic acid (PTSA) in refluxing toluene induces dehydration, forming the target compound with >80% efficiency.

The reaction proceeds via an E1cb mechanism, where base abstracts a β-hydrogen, generating an enolate that collapses to form the α,β-unsaturated ketone. Steric hindrance from the propenyl group necessitates careful optimization of reaction conditions to avoid polymerization.

Dehydrohalogenation of Halogenated Precursors

Bromine or chlorine substituents at the α-position of cyclopentanones can be eliminated using strong bases (e.g., DBU). For example, 2-bromo-2-(2-propenyl)cyclopentanone undergoes dehydrohalogenation in THF at 0°C, yielding the cyclopentenone with 75% isolated yield. This method is advantageous for substrates sensitive to acidic conditions.

Allylation of 2-Cyclopenten-1-one

Conjugate Addition of Allyl Organometallics

Introducing the propenyl group via conjugate addition to 2-cyclopenten-1-one is a versatile strategy. Grignard reagents (e.g., allylmagnesium bromide) add to the α,β-unsaturated ketone in THF at −78°C, forming a dienolate intermediate that protonates to yield the allylated product. However, over-addition or polymerization can occur, necessitating strict temperature control.

Transition Metal-Catalyzed Allylic Alkylation

Palladium-catalyzed allylic alkylation offers regioselective installation of the propenyl group. Using allyl carbonates and Pd(PPh₃)₄, the reaction proceeds via oxidative addition to form a π-allylpalladium complex, which undergoes nucleophilic attack by the cyclopentenone enolate. This method achieves >90% regioselectivity but requires anhydrous conditions and inert atmospheres.

Alternative Synthetic Routes

Diels-Alder Cycloaddition

The [4+2] cycloaddition of dienes with α,β-unsaturated ketones provides rapid access to bicyclic intermediates, which can be oxidized to cyclopentenones. For example, reacting 1,3-butadiene with acryloyl chloride forms a bicyclic adduct, which undergoes ozonolysis and rearrangement to yield 2-cyclopenten-1-one derivatives.

Ring-Closing Metathesis (RCM)

Olefin metathesis using Grubbs catalysts enables the construction of the cyclopentenone ring from diene precursors. For instance, 1,5-dienes bearing ester groups undergo RCM to form cyclopentene intermediates, which are oxidized to the corresponding ketones. This method is highly modular but limited by catalyst cost and functional group tolerance.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Two-Phase Cyclization | 48 | 92 | High | Low |

| Dehydration | 80 | 95 | Moderate | Medium |

| Allylic Alkylation | 90 | 98 | Low | High |

| RCM | 65 | 85 | Moderate | High |

The two-phase cyclization offers the best balance of yield and scalability for industrial applications, while transition metal-catalyzed methods provide superior regioselectivity for research-scale synthesis .

Q & A

Q. How can researchers experimentally determine key physical properties (e.g., boiling point, phase transitions) of 2-Cyclopenten-1-one derivatives?

To determine boiling points and phase transitions, methods such as differential scanning calorimetry (DSC) or dynamic vapor pressure measurements are employed. For example, the boiling point of 2-Cyclopenten-1-one derivatives like 2-(2-propenyl)-substituted analogs can be measured using techniques validated by CRC handbooks (e.g., Tboil = 409.2 K as reported by Weast and Grasselli, 1989) . Phase change data, including vaporization enthalpy, are often derived from gas chromatography-mass spectrometry (GC-MS) or thermogravimetric analysis (TGA).

Q. What safety protocols are critical when handling 2-Cyclopenten-1-one derivatives in laboratory settings?

Safety measures include:

- Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation or dermal contact.

- Storage in cool, ventilated areas to prevent degradation or polymerization.

- Disposal via certified hazardous waste facilities compliant with EPA, OSHA, and local regulations. Refer to TCI America’s safety data sheets for specific guidelines on spill management and emergency procedures .

Q. Which spectroscopic techniques are optimal for structural characterization of 2-(2-propenyl)-substituted cyclopentenones?

Key methods include:

- Mass spectrometry (MS) for molecular weight confirmation (e.g., NIST Standard Reference Database 69) .

- Infrared (IR) spectroscopy to identify carbonyl (C=O) and alkene (C=C) functional groups.

- Nuclear magnetic resonance (NMR) for regiochemical analysis of substituents (e.g., distinguishing allyl vs. propenyl groups).

Advanced Research Questions

Q. How can thermodynamic properties (e.g., Gibbs free energy of ion clustering) be quantified for 2-Cyclopenten-1-one derivatives?

Gas-phase ion clustering reactions, such as Na<sup>+</sup> binding to 2-Cyclopenten-1-one, are studied using ion-molecule reaction equilibrium (IMRE) methods. For example, ΔrG° = 108 kJ/mol at 298 K was reported for Na<sup>+</sup>•C5H6O clustering, providing insights into solvation energetics . High-level computational methods (e.g., DFT) validate experimental thermochemical data.

Q. What enantioselective synthesis strategies are effective for generating chiral 2-(2-propenyl)cyclopentenones?

Asymmetric oxidation using Ti(iPrO)4/(+)-DET/TBHP complexes yields enantioenriched sulfinyl derivatives (e.g., 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-one) with >90% enantiomeric excess. Recrystallization further purifies products, enabling access to precursors for bioactive molecules like 9,11-secosterols .

Q. What molecular mechanisms underlie the antiviral activity of 2-Cyclopenten-1-one derivatives?

The α,β-unsaturated carbonyl group in cyclopentenones activates heat shock transcription factor 1 (HSF1), inducing HSP70 expression. This cytoprotective response inhibits viral replication (e.g., vesicular stomatitis virus) by disrupting viral protein folding . Structure-activity relationship (SAR) studies highlight the necessity of the conjugated carbonyl system for bioactivity.

Q. How can regioselective functionalization of 2-(2-propenyl)cyclopentenones be achieved?

Alkylation or allylic oxidation under acid-catalyzed conditions (e.g., H2SO4) selectively modifies the propenyl group. For example, isobutylene addition to 2-Cyclohexen-1-one yields 2,4,4-trimethyl-3-(2-propenyl) derivatives, which are intermediates in fragrance synthesis .

Q. What advanced analytical methods optimize quantification of cyclopentenone derivatives in complex matrices?

Continuous-flow electrochemical hydroxylation coupled with HPLC-MS enables real-time monitoring of reaction intermediates. This method enhances sensitivity for trace analysis (e.g., detection limits <1 ppm) and reduces side reactions in oxidative functionalization .

Q. How do environmental factors influence the degradation and adsorption of 2-Cyclopenten-1-one derivatives on indoor surfaces?

Microspectroscopic imaging (e.g., ToF-SIMS) reveals that cyclopentenones adsorb onto silica-based surfaces via hydrogen bonding. Environmental fate studies using chamber experiments quantify half-lives under UV exposure (t1/2 ~12–24 hours) .

Q. How should researchers resolve contradictions in reported thermochemical data for cyclopentenone derivatives?

Cross-validation using multiple techniques (e.g., IMRE, calorimetry) and benchmarking against NIST databases minimizes discrepancies. For example, conflicting boiling points are reconciled by standardizing measurement conditions (e.g., pressure, purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.